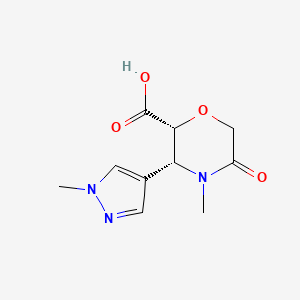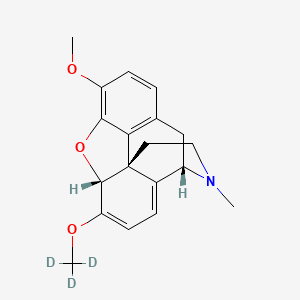
Rac-(2r,3r)-4-methyl-3-(1-methyl-1h-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-(2r,3r)-4-methyl-3-(1-methyl-1h-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid is a complex organic compound with a unique structure that includes a morpholine ring, a pyrazole moiety, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(2r,3r)-4-methyl-3-(1-methyl-1h-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the morpholine ring, the introduction of the pyrazole moiety, and the final carboxylation step. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient, cost-effective, and environmentally friendly, with considerations for waste management and recycling of solvents and reagents.
化学反応の分析
Types of Reactions
Rac-(2r,3r)-4-methyl-3-(1-methyl-1h-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学的研究の応用
Rac-(2r,3r)-4-methyl-3-(1-methyl-1h-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Rac-(2r,3r)-4-methyl-3-(1-methyl-1h-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.
類似化合物との比較
Similar Compounds
- Rac-(2r,3r)-3-(1-methyl-1h-pyrazol-4-yl)oxolane-2-carboxylic acid
- Rac-(2r,3r)-2-(1-methyl-1h-pyrazol-4-yl)oxane-3-carbohydrazide
- Rac-(2r,3r)-2-(1-methyl-1h-pyrazol-4-yl)oxolane-3-carbaldehyde
Uniqueness
Rac-(2r,3r)-4-methyl-3-(1-methyl-1h-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for versatile modifications, making it a valuable compound in various research fields.
特性
分子式 |
C10H13N3O4 |
|---|---|
分子量 |
239.23 g/mol |
IUPAC名 |
(2R,3R)-4-methyl-3-(1-methylpyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid |
InChI |
InChI=1S/C10H13N3O4/c1-12-4-6(3-11-12)8-9(10(15)16)17-5-7(14)13(8)2/h3-4,8-9H,5H2,1-2H3,(H,15,16)/t8-,9-/m1/s1 |
InChIキー |
TYPXYIYBVZHYKW-RKDXNWHRSA-N |
異性体SMILES |
CN1C=C(C=N1)[C@@H]2[C@@H](OCC(=O)N2C)C(=O)O |
正規SMILES |
CN1C=C(C=N1)C2C(OCC(=O)N2C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl N-(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)-amino-propanoate](/img/structure/B13434193.png)
![2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13434200.png)
![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-phenylpyridin-3-yl)purin-9-yl]oxolan-3-ol](/img/structure/B13434207.png)
![2-cyclopropyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaene-7-carbaldehyde](/img/structure/B13434217.png)

![[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-ethoxyphosphoryl]oxymethyl propan-2-yl carbonate](/img/structure/B13434238.png)
![N-[(2S,5S)-2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13434242.png)
![N-[1-[1-[4-(4-Morpholinyl)phenyl]-1H-tetrazol-5-yl]cyclopentyl]-1H-indole-3-ethanamine](/img/structure/B13434244.png)
![3'-Hydroxy[1,2'-binaphthalene]-1',3,4,4'-tetrone](/img/structure/B13434245.png)





